molecular formula C20H22ClF3N2OS B2989146 1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338422-10-9

1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol

Cat. No.: B2989146
CAS No.: 338422-10-9
M. Wt: 430.91
InChI Key: HERCZGFXKOWPGD-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is a useful research compound. Its molecular formula is C20H22ClF3N2OS and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on diphenyl piperazine-based sulfanilamides, which share structural similarities with the specified compound, has shown these molecules to exhibit significant antimicrobial activity. Specifically, synthesized compounds demonstrated inhibitory potency against bacterial strains, suggesting potential for the development of new antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Receptor Antagonism

Piperazine derivatives have been explored for their receptor antagonistic activities, particularly in relation to adenosine receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. This indicates potential applications in designing receptor-specific drugs (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Antitumor Activity

The presence of piperazine and phenyl groups in compounds has been associated with antitumor activities. Specifically, derivatives bearing these moieties were synthesized and showed promising antiproliferative effects against breast cancer cells, indicating their potential in cancer therapy research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Analytical Methodologies

Compounds containing piperazine and chlorophenyl groups have been used in developing analytical methods for drug analysis. For instance, the separation and analysis of flunarizine and its degradation products were achieved using micellar liquid chromatography, demonstrating the utility of these compounds in enhancing analytical techniques (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Mechanism of Action

Target of Action

The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control.

Mode of Action

This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter, preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .

Biochemical Pathways

By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions, including motor control, reward, and the release of various hormones .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of dopamine reuptake leads to an increase in the concentration of dopamine in the synaptic cleft. This can result in heightened dopamine receptor activation, which can lead to various effects depending on the specific dopaminergic pathway involved .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N2OS/c21-16-4-2-5-17(12-16)26-9-7-25(8-10-26)13-18(27)14-28-19-6-1-3-15(11-19)20(22,23)24/h1-6,11-12,18,27H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERCZGFXKOWPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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